3-(4-Chloro-3-methoxyphenyl)pyridine
Description
3-(4-Chloro-3-methoxyphenyl)pyridine is a heterocyclic aromatic compound featuring a pyridine core substituted with a 4-chloro-3-methoxyphenyl group. These compounds are often explored as enzyme inhibitors (e.g., LSD1) or intermediates in drug discovery due to their ability to engage in hydrogen bonding and π-π interactions with biological targets .
Properties
CAS No. |
1214378-56-9 |
|---|---|
Molecular Formula |
C12H10ClNO |
Molecular Weight |
219.66 g/mol |
IUPAC Name |
3-(4-chloro-3-methoxyphenyl)pyridine |
InChI |
InChI=1S/C12H10ClNO/c1-15-12-7-9(4-5-11(12)13)10-3-2-6-14-8-10/h2-8H,1H3 |
InChI Key |
SRAPZXUWTHGPQZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CN=CC=C2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
LSD1 Inhibition
- 3-(Piperidin-4-ylmethoxy)pyridine derivatives show potent LSD1 inhibition (IC50 = 62 nM) and >160-fold selectivity over monoamine oxidases (MAO-A/B). Substitutions like the piperidinylmethoxy group enhance binding affinity by forming hydrogen bonds with FAD and hydrophobic interactions with Y761 .
- Tranylcypromine derivatives (e.g., Binda et al., 2010) exhibit irreversible LSD1 inhibition but lack selectivity, causing off-target effects. In contrast, pyridine-based analogs (e.g., compound 5 in ) achieve competitive inhibition with improved selectivity .
Anticancer Activity
- Pyridine derivatives with chloro and methoxy substituents (e.g., compound 3 in ) suppress leukemia cell proliferation (EC50 = 280 nM) by elevating H3K4 methylation, reactivating tumor suppressor genes .
Physicochemical Properties
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